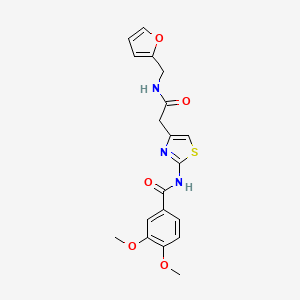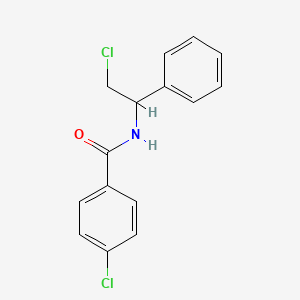
3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of interesting biochemical and physiological effects. In
Wirkmechanismus
Target of Action
Similar compounds containing imidazole and indole moieties have been known to interact with a broad range of targets, including enzymes, receptors, and ion channels .
Mode of Action
The presence of the bromine atom might also allow for halogen bonding with certain targets .
Biochemical Pathways
Similar compounds have been known to affect a variety of biochemical pathways, including those involved in inflammation, oxidative stress, and cell proliferation .
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body due to their lipophilic nature .
Result of Action
Similar compounds have been known to exert a variety of effects, including anti-inflammatory, antitumor, antidiabetic, and antioxidant activities .
Action Environment
The action of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For example, the compound’s solubility and stability can be affected by the pH of the environment, while its interaction with its targets can be influenced by temperature and the presence of other molecules .
Vorteile Und Einschränkungen Für Laborexperimente
3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has several advantages for lab experiments. This compound is readily available and can be synthesized using relatively simple and inexpensive methods. In addition, this compound has been found to exhibit potent inhibitory effects on the growth of cancer cells in vitro, making it a useful tool for studying the mechanisms of cancer cell proliferation and apoptosis. However, there are also some limitations to the use of this compound in lab experiments. For example, this compound may exhibit cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide. One potential direction is the development of new analogs of this compound with improved potency and selectivity for specific enzymes involved in cancer cell proliferation. Another potential direction is the study of the effects of this compound on other biological systems, such as the immune system and the nervous system. Finally, the potential applications of this compound in the treatment of inflammatory disorders and pain should be further explored.
Synthesemethoden
The synthesis of 3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide involves the reaction of 3-bromo-4-chloroacetanilide with 2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The resulting product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
3-bromo-N-(2-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)benzamide has been studied for its potential applications in scientific research. This compound has been found to exhibit potent inhibitory effects on the growth of cancer cells in vitro. It has been shown to inhibit the activity of several enzymes involved in cancer cell proliferation, including topoisomerase II, histone deacetylase, and tubulin. In addition, this compound has been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the prevention of cancer.
Eigenschaften
IUPAC Name |
3-bromo-N-[2-(4-chloro-3,5-dimethylpyrazol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClN3O/c1-9-13(16)10(2)19(18-9)7-6-17-14(20)11-4-3-5-12(15)8-11/h3-5,8H,6-7H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INCRMYCIHOJNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=CC(=CC=C2)Br)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/no-structure.png)

![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
![2-(phenoxymethyl)-1-(piperidin-4-ylmethyl)-1H-benzo[d]imidazole dihydrochloride](/img/structure/B2899933.png)
![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)
![N-([2,2'-bifuran]-5-ylmethyl)-3-fluoro-4-methoxybenzamide](/img/structure/B2899937.png)



![1-((2-((3-chlorophenyl)amino)-2-oxoethyl)thio)-N-cyclopentyl-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899943.png)
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide](/img/structure/B2899944.png)
![2-(4-chlorophenyl)-5-(naphthalen-1-yl)-5H-[1,2,4]triazolo[5,1-b][1,3]thiazin-7(6H)-one](/img/structure/B2899948.png)
![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)